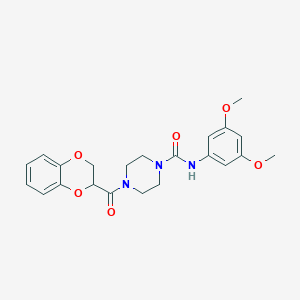

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC9605856

Molecular Formula: C22H25N3O6

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25N3O6 |

|---|---|

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C22H25N3O6/c1-28-16-11-15(12-17(13-16)29-2)23-22(27)25-9-7-24(8-10-25)21(26)20-14-30-18-5-3-4-6-19(18)31-20/h3-6,11-13,20H,7-10,14H2,1-2H3,(H,23,27) |

| Standard InChI Key | FOPAVANMFZIXBU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₅N₃O₆, with a molecular weight of 427.4 g/mol. Its IUPAC name, 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide, reflects three key structural domains:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Benzodioxin-carbonyl group: A 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonyl group to the piperazine nitrogen.

-

3,5-Dimethoxyphenyl carboxamide: A substituted aromatic ring with methoxy groups at positions 3 and 5, connected to the piperazine via a carboxamide bridge .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₅N₃O₆ |

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |

| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |

| InChI Key | FOPAVANMFZIXBU-UHFFFAOYSA-N |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar carboxamide and methoxy groups versus the lipophilic benzodioxin and piperazine moieties. Predicted properties include:

-

LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

-

Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (octanol-water) | 2.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 98.5 Ų |

Hypothesized Pharmacological Activity

Target Engagement

Piperazine derivatives are renowned for their versatility in interacting with neurological and cardiovascular targets. For this compound, potential mechanisms include:

-

Serotonin receptor modulation: The 3,5-dimethoxyphenyl group may confer affinity for 5-HT₁A or 5-HT₂A receptors, analogous to arylpiperazine antidepressants .

-

Adrenergic receptor antagonism: Structural similarities to doxazosin (a quinazoline-piperazine alpha-1 blocker) suggest potential antihypertensive applications .

Comparative Analysis with Analogues

The benzodioxin-carbonyl group distinguishes this compound from simpler piperazine carboxamides. For example:

-

Doxazosin mesylate: Shares a piperazine-quinazoline scaffold but lacks the dimethoxyphenyl group, resulting in selective alpha-1 adrenergic blockade .

-

CRL 4011: A benzodioxin-piperazine derivative with a propionate ester, showing preclinical antipsychotic activity .

Challenges and Future Directions

Research Gaps

Current limitations include:

-

Absence of in vivo data: Pharmacokinetic and toxicity profiles remain uncharacterized.

-

Synthetic scalability: Multi-step synthesis may hinder large-scale production for clinical trials.

Recommendations

-

Targeted assays: Screen against serotonin and adrenergic receptors to validate hypothesized mechanisms.

-

Prodrug development: Esterification of the carboxamide could enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume